
3,6-Diciano-piridina
Descripción general
Descripción
3,6-Dicyanopicoline is a heterocyclic compound belonging to the pyridine family. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its unique physical, chemical, and biological properties.
Aplicaciones Científicas De Investigación
3,6-Dicyanopicoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: It acts as a potent blocker of voltage-gated sodium channels in the cerebral cortex, making it useful in neurobiological studies.
Medicine: Its ability to block sodium channels has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 3,6-Dicyanopicoline is the voltage-gated sodium channels in the cerebral cortex . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Mode of Action
3,6-Dicyanopicoline interacts with its targets by binding to the phosphorylcholine moiety of the voltage-gated sodium channels . This binding action blocks the ion flux through these channels, thereby inhibiting the propagation of action potentials . Additionally, 3,6-Dicyanopicoline also blocks postsynaptic potentials and reduces the latency of evoked responses in the cerebral cortex .
Biochemical Pathways
The blocking of voltage-gated sodium channels by 3,6-Dicyanopicoline affects the neuronal signaling pathways. By inhibiting the ion flux through these channels, the compound disrupts the normal functioning of the neurons. This disruption can lead to changes in the downstream effects of these pathways, including alterations in neurotransmitter release and synaptic plasticity .
Pharmacokinetics
Like other small molecules, it is expected that 3,6-dicyanopicoline would be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These processes can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The molecular and cellular effects of 3,6-Dicyanopicoline’s action primarily involve the inhibition of neuronal signaling in the cerebral cortex . By blocking voltage-gated sodium channels, the compound prevents the propagation of action potentials, which can lead to changes in neuronal activity and communication .
Análisis Bioquímico
Biochemical Properties
3,6-Dicyanopicoline interacts with voltage-gated sodium channels in the cerebral cortex . It binds to the phosphorylcholine moiety of these channels, thereby blocking ion flux . This interaction suggests that 3,6-Dicyanopicoline may play a significant role in biochemical reactions involving these channels.
Cellular Effects
The blocking activity of 3,6-Dicyanopicoline on voltage-gated sodium channels can have profound effects on cellular processes. By blocking these channels, 3,6-Dicyanopicoline can potentially influence cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, 3,6-Dicyanopicoline exerts its effects by binding to the phosphorylcholine moiety of voltage-gated sodium channels, thereby blocking ion flux . This binding interaction suggests that 3,6-Dicyanopicoline may inhibit the activity of these channels, potentially leading to changes in gene expression and cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dicyanopicoline can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents to form phthalonitrile derivatives, which are key intermediates in the synthesis of 3,6-Dicyanopicoline . Another method involves the cyclotetramerization of phthalic anhydride derivatives to form the desired compound .
Industrial Production Methods
Industrial production of 3,6-Dicyanopicoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dicyanopicoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ is a common oxidizing agent used in the oxidation of 3,6-Dicyanopicoline.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dicyanopyridine: Another pyridine derivative with similar chemical properties.
3,5-Dicyanopyridine: Similar in structure but with different substitution patterns.
Uniqueness
3,6-Dicyanopicoline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to block voltage-gated sodium channels sets it apart from other similar compounds .
Propiedades
IUPAC Name |
6-methylpyridine-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEXTFJYUABOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)
![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)
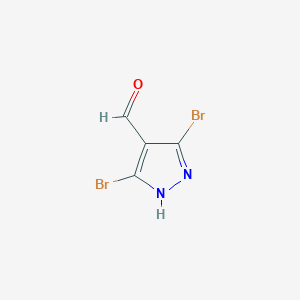

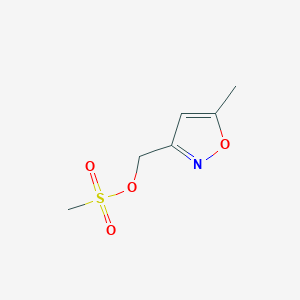

![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)
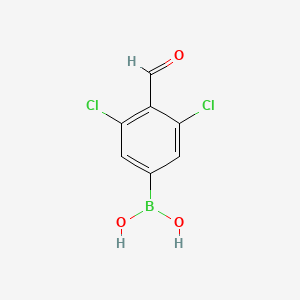

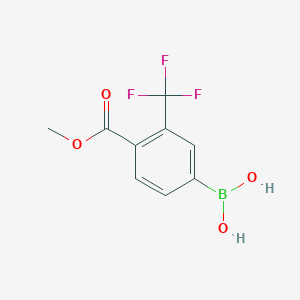
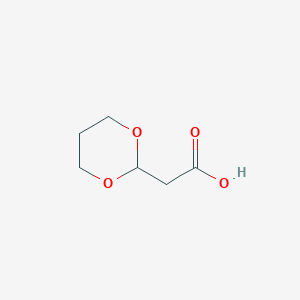


![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)
